Malonyl coenzyme A lithium salt (CAS: 108347-84-8) is a fundamental thioester derivative of coenzyme A, serving as the primary two-carbon extender unit in fatty acid biosynthesis and bacterial polyketide synthesis. Supplied predominantly as a highly purified lithium salt, this compound is critical for in vitro enzymatic assays, metabolic engineering, and drug discovery targeting lipid metabolism . The lithium salt form is specifically engineered to provide a stable, highly water-soluble crystalline solid that overcomes the rapid degradation typical of free acid coenzyme A derivatives, making it the standard choice for rigorous biochemical profiling, including fatty acid synthase (FAS) inhibitor screening and mitochondrial transport studies .
Substituting the lithium salt of Malonyl-CoA with its free acid form or relying on in situ enzymatic generation introduces severe reproducibility and stability risks into industrial and laboratory workflows. The free acid of coenzyme A is inherently unstable, undergoing rapid hydrolysis and air oxidation to CoA disulfides, which compromises assay integrity over time [1]. Furthermore, in situ generation creates complex mixtures containing residual ATP, acetyl-CoA, and enzymes, which directly interfere with downstream kinetic measurements. Procuring the pre-synthesized lithium salt provides a highly stable, non-hygroscopic crystalline solid that ensures precise stoichiometric control and eliminates background noise in sensitive high-throughput screening applications [1].
The free acid form of coenzyme A derivatives exhibits detectable instability, with near-complete degradation occurring within one month at 37 °C and measurable degradation even at -20 °C [1]. In contrast, Malonyl-CoA formulated as a lithium salt demonstrates exceptional stability, showing negligible degradation over several months and maintaining a shelf life of ≥4 years when stored as a crystalline solid at -20 °C . This robust stability profile prevents the accumulation of inhibitory breakdown products, such as free CoASH, which can skew enzymatic assay results.
| Evidence Dimension | Long-term stability and degradation rate |
| Target Compound Data | ≥4 years stability at -20 °C with negligible degradation (Lithium salt) |
| Comparator Or Baseline | Near complete degradation within 1 month at 37 °C; ~5% degradation at -20 °C over 6 months (Free acid baseline) |
| Quantified Difference | >8-fold extension in reliable shelf-life at -20 °C (years vs. months) |
| Conditions | Crystalline solid storage at -20 °C vs. free acid degradation rates |
Extended stability minimizes batch-to-batch variability and reduces the frequency of costly reagent repurchasing for long-term screening campaigns.
For high-throughput biochemical assays, substrates must be highly soluble in physiological buffers without the need for organic co-solvents that might denature target enzymes. Malonyl-CoA lithium salt achieves a solubility of up to 50 mg/mL in water and 10 mg/mL in standard Phosphate-Buffered Saline (PBS, pH 7.2) . This allows for the preparation of highly concentrated stock solutions directly in aqueous media, whereas lesser-grade or alternative lipid precursors may present solubility limitations or require undesirable solvent conditions.
| Evidence Dimension | Maximum aqueous solubility |
| Target Compound Data | 50 mg/mL in H2O; 10 mg/mL in PBS (pH 7.2) |
| Comparator Or Baseline | Poorly soluble lipid precursors or crude extracts requiring organic solvents |
| Quantified Difference | Achieves 50 mg/mL aqueous solubility without organic solvents |
| Conditions | Dissolution in sterile H2O and PBS (pH 7.2) at room temperature |
High aqueous solubility ensures seamless integration into physiological assay buffers, preventing enzyme denaturation and ensuring accurate Michaelis-Menten kinetic modeling.
Commercial Malonyl-CoA lithium salt is synthesized and purified to ≥90% via HPLC, providing a highly defined substrate for kinetic studies of fatty acid synthase (FAS) and related enzymes . Using lower purity preparations or crude in situ generated Malonyl-CoA introduces competing substrates (like unreacted acetyl-CoA) and inhibitors (like free CoASH), which alter apparent Km and Vmax values. The guaranteed ≥90% purity of the lithium salt ensures that the measured enzymatic activity is solely attributable to the defined malonyl-CoA concentration, which is critical for calculating accurate IC50 values for FAS inhibitors in oncology research .
| Evidence Dimension | Substrate purity and assay interference |
| Target Compound Data | ≥90% HPLC purity (Lithium salt) |
| Comparator Or Baseline | Crude extracts or unpurified mixtures with highly variable CoA profiles |
| Quantified Difference | Guarantees ≤10% impurity profile, eliminating undefined background kinetics |
| Conditions | Substrate utilization in FAS or ACC kinetic assays |
High-purity substrates are mandatory for generating reliable, reproducible dose-response curves and kinetic parameters in drug discovery workflows.
Driven by its ≥90% purity and high aqueous solubility, Malonyl-CoA lithium salt is the optimal substrate for in vitro FAS activity assays. It is widely used in scintillation proximity assays and spectrophotometric screens to identify FAS inhibitors, which are critical targets in oncology and metabolic disease research .
In metabolic engineering, Malonyl-CoA serves as the exclusive extender unit for the synthesis of bacterial aromatic polyketides. The lithium salt provides the precise stoichiometric control and stability required for cell-free synthetic biology platforms, ensuring high-yield production of complex natural products without the variability of in vivo precursor generation .
Malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1). The highly soluble lithium salt is utilized as a direct supplement in Krebs Ringer bicarbonate medium to precisely inhibit CPT1, allowing researchers to accurately measure and isolate FAO flux in cultured skin fibroblasts and other metabolic models .